molecular formula C15H17NO2S B1420393 Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate CAS No. 1096972-49-4

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate

Cat. No. B1420393
M. Wt: 275.4 g/mol
InChI Key: WZFQRBWTPQLHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate (EAETC) is an organic compound that has recently gained popularity in the scientific community due to its potential biomedical applications. EAETC has a number of properties that make it an attractive choice for research, such as its low toxicity, high solubility, and stability in a variety of environments. Furthermore, its chemical structure is relatively simple, making it easy to synthesize. This makes EAETC an ideal compound to study for its potential applications in the biomedical field.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through reactions involving elements like sulfur and ethyl cyanoacetate. These syntheses involve Gewald reactions and one-pot protocols, indicating the compound's significance in organic chemistry research (Prasad et al., 2017).

  • Structural Analysis : X-ray diffraction and spectroscopic methods such as NMR and mass spectrometry have been employed to analyze the structure of similar thiophene derivatives. This is crucial in understanding the compound's physical and chemical properties (Mabkhot et al., 2017).

Biological and Pharmacological Studies

  • Antimicrobial and Antifungal Activities : Thiophene derivatives, including those similar to Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate, have shown promising antimicrobial and antifungal activities. This suggests their potential in developing new antimicrobial agents (Raghavendra et al., 2016).

  • Anti-Cancer Properties : Certain thiophene derivatives have demonstrated significant anti-proliferative activity against cancer cell lines, indicating their potential use in cancer research and treatment (Mohareb et al., 2016).

Chemical Reactivity and Derivatives

  • Formation of Derivatives : Research shows that Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate can be converted into various derivatives. These derivatives have diverse applications, demonstrating the compound's versatility in synthetic chemistry (Faty et al., 2010).

  • Utility in Organic Synthesis : The compound and its derivatives have been used in the synthesis of complex molecules, indicating their utility in organic synthesis and chemical research (Aly & Behalo, 2010).

Safety And Hazards

As for the safety and hazards, it’s important to note that each specific compound can have different safety profiles. However, some thiophene derivatives can be hazardous. For example, they can cause eye irritation and can be harmful to aquatic life2.


Future Directions

The future directions in the research of thiophene derivatives are vast. They continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity1.


Please consult with a professional chemist or a reliable source for more specific and detailed information. This information is a general overview and may not apply to the specific compound you mentioned.


properties

IUPAC Name

ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFQRBWTPQLHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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